
n-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GNF351 ist ein potenter Antagonist des Arylhydrocarbonrezeptors (AHR), eines Liganden-aktivierten Transkriptionsfaktors, der an verschiedenen zellulären Prozessen beteiligt ist, darunter der Xenobiotika-Stoffwechsel, die Zellproliferation und die Tumorinvasion . GNF351 hat ein erhebliches Potenzial gezeigt, den aggressiven Phänotyp bestimmter Tumorzellen durch Hemmung des AHR zu reduzieren .
Präparationsmethoden
Die Synthese von GNF351 umfasst mehrere Schritte, beginnend mit der Herstellung der Mutterlauge durch Auflösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO), um eine Konzentration von 40 mg/mL zu erreichen . Die Verbindung wird dann mit Hilfe von Hochleistungsflüssigkeitschromatographie (HPLC) und Kernspinresonanz (NMR)-Spektroskopie gereinigt und charakterisiert .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The structure of N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine features:
- An indole moiety, which is known for its role in various biological functions.
- A pyridine ring that enhances the compound's interaction with biological targets.
Pharmacological Studies
Research indicates that compounds similar to N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine exhibit various biological activities, including anti-inflammatory and anticancer properties. The integration of indole and pyridine structures is particularly significant due to their roles in modulating enzyme activity and cellular signaling pathways.
Case Study: Inhibition of Nicotinamide N-Methyltransferase
A study highlighted the development of bisubstrate inhibitors targeting nicotinamide N-methyltransferase, showcasing the potential of similar compounds to influence metabolic pathways. These inhibitors were designed to mimic the nicotinamide moiety, suggesting that N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine could be explored as a lead compound in this context .
Anticancer Activity
The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. The presence of the indole ring is associated with apoptosis induction in various cancer cell lines. Research into similar compounds has shown promising results in targeting specific cancer pathways, indicating a potential area for further investigation.
Neuroprotective Effects
Preliminary studies suggest that derivatives of indole can offer neuroprotective benefits, possibly through antioxidant mechanisms or modulation of neurotransmitter systems. Given the structural similarities, N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine may also exhibit such properties.
Vorbereitungsmethoden
The synthesis of GNF351 involves several steps, starting with the preparation of the mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The compound is then purified and characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
GNF351 unterliegt verschiedenen chemischen Reaktionen, einschließlich der kompetitiven Bindung mit Photoaffinitäts-AHR-Liganden . Es ist ein vollständiger Antagonist des AHR mit einer Hemmkonzentration (IC50) von 62 nM . Die Verbindung zeigt minimale Toxizität in Maus- oder menschlichen Keratinozyten . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen DMSO als Lösungsmittel und spezifische Bindungstests, um die Affinität der Verbindung zum AHR zu bestimmen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise die inhibierten Formen der AHR-abhängigen transkriptionellen Aktivität .
Wirkmechanismus
GNF351 exerts its effects by binding to the ligand-binding pocket of the AHR, thereby preventing the binding of other exogenous and endogenous ligands . This binding inhibits the transcriptional activity of the AHR, both through DRE-dependent and independent pathways . The compound interacts non-covalently with specific residues in the AHR, such as Ser 317, His 291, and Ser 365 in humans, and Ser 311, His 285, and Ser 359 in mice . This interaction blocks the receptor’s ability to translocate to the nucleus and initiate gene transcription .
Vergleich Mit ähnlichen Verbindungen
Biologische Aktivität
N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine, with CAS No. 1227634-69-6, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N7, with a molecular weight of 411.50 g/mol. Its structural features include an indole moiety and a pyridine ring, which are known to contribute to biological activity through various mechanisms.
Property | Value |
---|---|
CAS Number | 1227634-69-6 |
Molecular Formula | C24H25N7 |
Molecular Weight | 411.50 g/mol |
Purity | Not specified |
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine exhibit significant anticancer properties. For instance, related indole derivatives have shown preferential suppression of rapidly dividing cancer cells, such as A549 lung cancer cells, compared to non-tumor fibroblasts . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structural analogs have been evaluated for antimicrobial properties, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). One study reported a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA for similar compounds, indicating potent antibacterial activity .
Aryl Hydrocarbon Receptor (AHR) Modulation
The aryl hydrocarbon receptor (AHR) is a critical target in drug development due to its role in mediating the effects of various environmental toxins and drugs. Compounds that activate AHR can induce the expression of detoxifying enzymes. Research indicates that certain derivatives can activate the endogenous target gene CYP1A1, promoting nuclear translocation of AHR, which is essential for its function as a transcription factor .
Case Studies
- Indole Derivatives and Cancer Cell Lines : A study explored the effects of various indole derivatives on cancer cell proliferation. The results indicated that compounds similar to N-(2-(1H-Indol-3-yl)ethyl)-9-isopropyl showed enhanced cytotoxicity against A549 cells, suggesting potential for development as anticancer agents .
- AHR Agonist Activity : In another study focused on AHR modulation, specific compounds were tested for their ability to activate CYP1A1 in human hepatoma cells. The results showed significant activation correlating with increased nuclear localization of AHR, highlighting the compound's potential as an AHR agonist .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylpyridin-3-yl)-9-propan-2-ylpurin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXIUYMKZDZUDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does GNF351 interact with the Aryl Hydrocarbon Receptor (AHR) and what are the downstream effects of this interaction?
A1: GNF351 acts as a high-affinity ligand for the AHR []. Unlike other known AHR ligands that can act as agonists or partial agonists, GNF351 demonstrates "pure" antagonism. This means it binds to AHR and effectively blocks both dioxin response element (DRE)-dependent and DRE-independent AHR activities []. In simpler terms, GNF351 prevents AHR from binding to its usual activator molecules, thus inhibiting both the typical gene transcription activity (DRE-dependent) and other non-gene-related functions (DRE-independent) of the receptor. This complete antagonistic activity distinguishes GNF351 from other AHR modulators and provides a valuable tool to study the diverse physiological roles of AHR signaling pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.